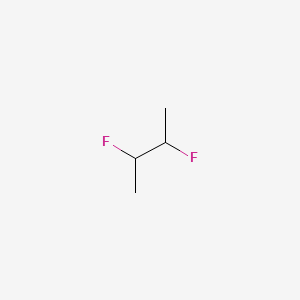

2,3-Difluorobutane

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

666-21-7 |

|---|---|

分子式 |

C4H8F2 |

分子量 |

94.10 g/mol |

IUPAC 名称 |

2,3-difluorobutane |

InChI |

InChI=1S/C4H8F2/c1-3(5)4(2)6/h3-4H,1-2H3 |

InChI 键 |

GRELHMBELDGGLT-UHFFFAOYSA-N |

规范 SMILES |

CC(C(C)F)F |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Difluorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,3-difluorobutane, a fluorinated alkane of interest in various scientific domains. This document summarizes available data, outlines relevant experimental considerations, and presents logical workflows for its synthesis and analysis.

Core Physical Properties

Table 1: Summarized Physical Properties of this compound and a Related Isomer

| Property | This compound (Predicted) | 2,2-Difluorobutane (Experimental) |

| Molecular Formula | C₄H₈F₂ | C₄H₈F₂ |

| Molecular Weight | 94.10 g/mol [1][2] | 94.10 g/mol |

| Boiling Point | 48.7 ± 8.0 °C | 30.8 °C |

| Melting Point | Not available | -114 °C |

| Density | 0.9 ± 0.1 g/cm³ | Not available |

| XLogP3 | 1.8[1][2] | 2.2 |

Note: The properties of this compound are predicted, while those for its isomer, 2,2-difluorobutane, are experimentally determined and provided for comparative purposes.

Solubility: Due to its fluorinated hydrocarbon structure, this compound is expected to be sparingly soluble in water and miscible with many organic solvents. The polarity induced by the C-F bonds may enhance its solubility in polar organic solvents compared to non-fluorinated alkanes.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the characterization of this compound's diastereomers.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl (CH₃) and methine (CHF) protons. The coupling between protons and adjacent fluorine atoms (²JHF and ³JHF) will result in complex splitting patterns, which are diagnostic for the different stereoisomers.

-

¹⁹F NMR: The fluorine NMR spectrum provides distinct signals for the fluorine atoms in each diastereomer. The chemical shifts and coupling constants (³JFF) are sensitive to the stereochemical environment. For instance, 19F NMR spectra are available for (2S,3S)-2,3-difluorobutane and the erythro isomer.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl and methine carbons. The carbon signals will be split by coupling to the directly attached fluorine atoms (¹JCF) and, to a lesser extent, by coupling to the fluorine atom on the adjacent carbon (²JCF).

Chemical Properties and Reactivity

General Reactivity: Alkyl fluorides are generally characterized by low reactivity due to the high strength of the carbon-fluorine bond. The C-F bond is the strongest single bond to carbon, making fluorinated alkanes like this compound relatively inert under many conditions. They are significantly less reactive in nucleophilic substitution and elimination reactions compared to their heavier halogen analogues (chlorides, bromides, and iodides).

Reactivity with Acids and Bases: this compound is expected to be stable in the presence of weak acids and bases. Strong, non-nucleophilic bases at high temperatures might induce dehydrofluorination to yield fluorinated butenes. Reaction with very strong acids or superacids could potentially lead to protonation and subsequent rearrangement or fragmentation, though such reactions would require forcing conditions.

Thermal Decomposition: Specific experimental studies on the thermal decomposition of this compound are not readily available. However, based on studies of other small fluorinated alkanes, its thermal decomposition is expected to proceed via a free-radical mechanism at high temperatures. The initial step would likely be the homolytic cleavage of a C-C bond, which is generally weaker than the C-F bond. The resulting radicals can then undergo a variety of subsequent reactions, including β-scission and fluorine atom shifts, leading to a complex mixture of smaller fluorinated and non-fluorinated products.

Experimental Protocols

While a direct, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a procedure for a key precursor, this compound-1,4-diol, provides a strong foundation for a potential synthetic route.

Proposed Synthesis of this compound from this compound-1,4-diol:

This proposed two-step protocol involves the conversion of the diol to a corresponding di-tosylate, followed by reduction.

Step 1: Tosylation of this compound-1,4-diol

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with a solution of this compound-1,4-diol in anhydrous pyridine.

-

Cooling: The flask is cooled to 0 °C in an ice bath.

-

Addition of Tosyl Chloride: p-Toluenesulfonyl chloride (2.2 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for 4-6 hours and then allowed to warm to room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of cold water. The product is extracted with diethyl ether. The organic layer is washed sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude di-tosylate, which can be purified by recrystallization or column chromatography.

Step 2: Reduction of the Di-tosylate to this compound

-

Reaction Setup: A dry, three-necked round-bottom flask is fitted with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. The flask is charged with a suspension of lithium aluminum hydride (excess) in anhydrous tetrahydrofuran (B95107) (THF).

-

Addition of Di-tosylate: The di-tosylate from Step 1, dissolved in a minimal amount of anhydrous THF, is added dropwise to the stirred suspension of LiAlH₄.

-

Reflux: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by TLC or GC.

-

Quenching: After cooling to 0 °C, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Isolation: The resulting solids are removed by filtration, and the filter cake is washed with THF. The combined filtrate is carefully distilled to isolate the volatile this compound. The low boiling point of the product requires careful handling to avoid loss.

Visualizations

Caption: Proposed synthetic pathway for this compound.

Caption: Conformational preferences of this compound diastereomers.

References

An In-depth Technical Guide on the Molecular Structure of (2S,3S)-2,3-difluorobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure of (2S,3S)-2,3-difluorobutane, focusing on its conformational analysis. The information presented herein is based on a combination of computational studies and experimental data, primarily from Density Functional Theory (DFT) calculations and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

(2S,3S)-2,3-difluorobutane, a halogenated alkane with the chemical formula C4H8F2, presents a compelling case study in stereoelectronic effects and conformational preferences.[1] The presence of two vicinal fluorine atoms significantly influences the molecule's three-dimensional structure, leading to a complex interplay of steric and electronic interactions that dictate the stability of its various conformers. Understanding these conformational preferences is crucial for applications in medicinal chemistry and materials science, where precise control of molecular shape is paramount.

A comprehensive analysis of the diastereomers of 2,3-difluorobutane has been conducted using Density Functional Theory (DFT) calculations and NMR experiments. This research reveals that the conformational landscape is governed by a delicate balance of several, often opposing, effects of similar magnitude.[2][3][4][5] Consequently, intuitive predictions of molecular geometry can be misleading, highlighting the need for detailed computational and experimental investigation.[2][3][4][5]

Conformational Analysis

The rotation around the central C2-C3 bond in (2S,3S)-2,3-difluorobutane gives rise to three staggered conformers: one anti-periplanar (ap) and two synclinal (sc), often referred to as gauche. The relative stability of these conformers is determined by a combination of steric hindrance between the methyl and fluorine substituents and stereoelectronic effects, such as hyperconjugation.

A key study by Fox et al. employed DFT calculations at the M06-2X/6-311+G(d,p) level of theory to elucidate the conformational energetics of this compound diastereomers.[5] This level of theory is well-suited for studying systems where dispersion forces and non-covalent interactions play a significant role.[6][7][8][9][10]

Table 1: Calculated Structural Parameters for the Conformers of (2S,3S)-2,3-difluorobutane

| Parameter | Anti-periplanar (ap) Conformer | Synclinal (sc) Conformer 1 | Synclinal (sc) Conformer 2 |

| Dihedral Angles (°) | |||

| F-C2-C3-F | ~180 | ~60 | ~-60 |

| C1-C2-C3-C4 | ~180 | ~60 | ~-60 |

| Relative Energy (kcal/mol) | |||

| In Vacuum | Data not available in search results | Data not available in search results | Data not available in search results |

| In Solution (Solvent specified) | Data not available in search results | Data not available in search results | Data not available in search results |

| Bond Lengths (Å) | |||

| C2-C3 | Data not available in search results | Data not available in search results | Data not available in search results |

| C-F | Data not available in search results | Data not available in search results | Data not available in search results |

| C-C (methyl) | Data not available in search results | Data not available in search results | Data not available in search results |

| Bond Angles (°) | |||

| C-C-F | Data not available in search results | Data not available in search results | Data not available in search results |

| C-C-C | Data not available in search results | Data not available in search results | Data not available in search results |

Note: Specific quantitative data for bond lengths, bond angles, and relative energies were not available in the provided search results. The table structure is provided as a template for the expected data from the cited primary research.

Experimental Protocols

Computational Protocol: Density Functional Theory (DFT) Calculations

The conformational analysis of (2S,3S)-2,3-difluorobutane was performed using the following computational methodology:

-

Initial Structure Generation: Initial 3D structures of the anti-periplanar and synclinal conformers were generated.

-

Method Selection: DFT calculations were carried out using the M06-2X exchange-correlation functional.[6][7][8][9][10] This functional is known to provide accurate results for main-group thermochemistry and non-covalent interactions.

-

Basis Set Selection: The 6-311+G(d,p) basis set was employed to provide a flexible description of the electronic structure, including polarization functions on heavy atoms (d) and hydrogen atoms (p), as well as diffuse functions (+) to account for non-covalent interactions.[6][7][8]

-

Geometry Optimization: The geometry of each conformer was optimized to locate the minimum energy structure on the potential energy surface. This iterative process adjusts atomic positions to minimize the forces on each atom.

-

Frequency Analysis: Vibrational frequency calculations were performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to calculate thermodynamic properties such as free energies.

-

Solvation Effects: To model the behavior in solution, the Polarizable Continuum Model (PCM) or the SMD implicit solvation model can be utilized.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique for determining the conformational populations of molecules in solution.[11] The protocol for analyzing the conformation of (2S,3S)-2,3-difluorobutane typically involves the following steps:

-

Sample Preparation: A solution of (2S,3S)-2,3-difluorobutane is prepared in a suitable deuterated solvent (e.g., CDCl3, acetone-d6).

-

Data Acquisition: High-resolution 1H and 19F NMR spectra are acquired. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to aid in the assignment of proton and fluorine signals.

-

Analysis of Coupling Constants: The key parameters for conformational analysis are the vicinal spin-spin coupling constants (3J). In this case, the 3J(H,H) and 3J(H,F) coupling constants are of particular interest.

-

Karplus Relationship: The relationship between the dihedral angle and the vicinal coupling constant, known as the Karplus equation, is used to estimate the dihedral angles between coupled nuclei.

-

Population Averaging: Because the observed NMR parameters are a population-weighted average of the parameters for each conformer, the relative populations of the anti and gauche conformers can be determined by solving a system of equations that relate the experimental coupling constants to the theoretical coupling constants for each pure conformer (obtained from computational calculations).

Visualization of Conformational Relationships

The following diagram illustrates the workflow for the conformational analysis of (2S,3S)-2,3-difluorobutane, from initial structure generation to the determination of conformer populations.

Caption: Workflow for the conformational analysis of (2S,3S)-2,3-difluorobutane.

The following diagram illustrates the energetic relationship between the stable staggered conformers of (2S,3S)-2,3-difluorobutane.

Caption: Energy relationship between conformers of (2S,3S)-2,3-difluorobutane.

Conclusion

The molecular structure of (2S,3S)-2,3-difluorobutane is characterized by a complex conformational landscape. A thorough analysis combining high-level DFT calculations and experimental NMR spectroscopy is essential to accurately determine the relative populations of its stable conformers. The interplay of steric and stereoelectronic effects, particularly the gauche effect involving the fluorine atoms, dictates the conformational preferences. This detailed understanding of the structural properties of vicinally difluorinated alkanes is critical for the rational design of molecules with specific three-dimensional shapes for applications in drug development and materials science. The threo-difluorinated motif, as seen in the (2S,3S) isomer, has been shown to favor an extended molecular geometry in solution.[12]

References

- 1. (2S,3S)-2,3-difluorobutane | C4H8F2 | CID 122223034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A computational study of vicinal fluorination in this compound: implications for conformational control in alkane chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A computational study of vicinal fluorination in this compound: implications for conformational control in alkane chains - ePrints Soton [eprints.soton.ac.uk]

- 4. southampton.ac.uk [southampton.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Conformational Analysis of Free and Bound Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deep-learning-enhanced exploration of peptide conformational space with high fidelity using hydrogen bond information - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP01632K [pubs.rsc.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. amslaurea.unibo.it [amslaurea.unibo.it]

- 11. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to (2R,3R)-2,3-Difluorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identity, properties, and available data for the stereoisomer (2R,3R)-2,3-difluorobutane. This document is intended to serve as a core resource for professionals in research and development who are interested in the unique properties of vicinal difluorinated alkanes.

Chemical Identity and Identifiers

(2R,3R)-2,3-Difluorobutane, a member of the threo diastereomeric family of 2,3-difluorobutane, is a fluorinated hydrocarbon with the molecular formula C₄H₈F₂. The precise spatial arrangement of its fluorine and methyl groups distinguishes it from its erythro counterpart, (2R,3S)-2,3-difluorobutane.

Table 1: Chemical Identifiers for (2R,3R)-2,3-Difluorobutane [2]

| Identifier | Value |

| IUPAC Name | (2R,3R)-2,3-difluorobutane |

| PubChem CID | 23236146 |

| InChI | InChI=1S/C4H8F2/c1-3(5)4(2)6/h3-4H,1-2H3/t3-,4-/m1/s1 |

| InChIKey | GRELHMBELDGGLT-QWWZWVQMSA-N |

| SMILES | C--INVALID-LINK--F">C@HF |

| Molecular Formula | C₄H₈F₂ |

| Molecular Weight | 94.10 g/mol |

Physicochemical Properties

Detailed experimental data on the physical properties of (2R,3R)-2,3-difluorobutane, such as melting and boiling points, are not extensively reported in publicly available literature. The majority of available data is derived from computational studies.

Table 2: Computed Physicochemical Properties of (2R,3R)-2,3-Difluorobutane [2]

| Property | Value |

| Molecular Weight | 94.10 g/mol |

| XLogP3-AA | 1.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 94.05940658 Da |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 6 |

| Complexity | 30.5 |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of stereoisomers. A key study by Linclau and coworkers provides the most comprehensive conformational analysis of this compound diastereomers, including experimental NMR data.[3][4]

While the full dataset for the (2R,3R) isomer is embedded within this research, a publicly accessible ¹⁹F NMR spectrum for the related threo isomer, (2S,3S)-2,3-difluorobutane, is available and provides a reference for the chemical shift and coupling constants expected for this diastereomeric family.[5]

Synthesis and Experimental Protocols

The stereoselective synthesis of (2R,3R)-2,3-difluorobutane presents a significant challenge. While a definitive, optimized protocol for this specific molecule is not readily found in the literature, analogous syntheses of vicinal difluoroalkanes provide a logical starting point.

One potential synthetic pathway could involve the stereoselective fluorination of a chiral precursor, such as (2R,3R)-butanediol. A relevant study by Linclau and colleagues describes the synthesis of the syn- and anti-diastereomers of this compound-1,4-diol from cis- and trans-but-2-ene-1,4-diol, respectively.[6] This methodology, which involves an epoxide opening strategy, could be adapted for the synthesis of (2R,3R)-2,3-difluorobutane.

Conceptual Experimental Workflow:

Caption: A conceptual workflow for the synthesis of (2R,3R)-2,3-difluorobutane.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or associated signaling pathways of (2R,3R)-2,3-difluorobutane. The introduction of vicinal fluorine atoms is known to influence the conformational preferences of molecules, which can in turn affect their biological activity.[7] Research in this area for (2R,3R)-2,3-difluorobutane could be a novel avenue of investigation for drug development professionals.

Safety and Toxicity

Detailed safety and toxicity data for (2R,3R)-2,3-difluorobutane are not available. For handling and safety precautions, it is advisable to refer to the safety data sheets (SDS) for structurally related fluorinated compounds and to treat the substance as potentially hazardous. General precautions for handling volatile organic compounds should be followed, including working in a well-ventilated area and using appropriate personal protective equipment. Some safety data sheets for related compounds indicate that they may be toxic if swallowed and can cause skin and eye irritation.[8][9]

Logical Relationship for Safety Assessment:

Caption: Logical workflow for assessing the safety of (2R,3R)-2,3-difluorobutane.

References

- 1. This compound | C4H8F2 | CID 12732614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R,3R)-2,3-difluorobutane | C4H8F2 | CID 23236146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A computational study of vicinal fluorination in this compound: implications for conformational control in alkane chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] A computational study of vicinal fluorination in this compound: implications for conformational control in alkane chains. | Semantic Scholar [semanticscholar.org]

- 5. (2S,3S)-2,3-difluorobutane | C4H8F2 | CID 122223034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Stereoisomerism of meso-2,3-Difluorobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomerism of meso-2,3-difluorobutane, focusing on its structural features, conformational analysis, and synthesis. The content is intended for a technical audience and includes detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this molecule's unique stereochemical properties.

Introduction to the Stereoisomerism of 2,3-Difluorobutane

This compound possesses two chiral centers at carbons C2 and C3. This substitution pattern gives rise to three stereoisomers: a pair of enantiomers, (2R,3R)-2,3-difluorobutane and (2S,3S)-2,3-difluorobutane, and an achiral meso compound, (2R,3S)-2,3-difluorobutane. The meso isomer is characterized by an internal plane of symmetry, rendering it optically inactive despite the presence of chiral centers. The relationship between these stereoisomers is diastereomeric.

The study of this compound's stereoisomers is of significant interest in the field of organic and medicinal chemistry. The introduction of fluorine atoms can profoundly influence a molecule's conformational preferences, lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the precise three-dimensional arrangement of these atoms is therefore critical for the rational design of novel therapeutics and functional materials.

Physicochemical Properties

Experimentally determined physicochemical data for the individual stereoisomers of this compound are not extensively reported in the literature. However, computational methods provide reliable estimates for these properties.

| Property | meso-2,3-Difluorobutane (Computed) | (2R,3R)/(2S,3S)-2,3-Difluorobutane (Computed) |

| Molecular Formula | C₄H₈F₂ | C₄H₈F₂ |

| Molecular Weight | 94.10 g/mol [1][2][3] | 94.10 g/mol [1][2][3] |

| Boiling Point | Data not available | Data not available |

| Melting Point | Data not available | Data not available |

Conformational Analysis

The conformational landscape of this compound is a complex interplay of steric and stereoelectronic effects, most notably the gauche effect between the two fluorine atoms. Computational studies have elucidated the relative stabilities of the various staggered conformations (rotamers) around the central C2-C3 bond.[4][5]

The erythro isomer corresponds to the meso compound, while the threo isomers are the enantiomeric pair.

Conformational Preferences of meso-(erythro)-2,3-Difluorobutane

For the meso isomer, the key conformations are described by the dihedral angles between the two methyl groups and the two fluorine atoms.

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| Anti (A) | 0.00 | 58 |

| Gauche (G) | 0.35 | 42 |

Data obtained from computational studies.

Conformational Preferences of (2R,3R)/(2S,3S)-(threo)-2,3-Difluorobutane

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| Gauche (G') | 0.00 | 73 |

| Anti (A') | 0.60 | 27 |

Data obtained from computational studies.

dot

Caption: Stereoisomers of this compound.

dot

Caption: Conformational analysis of this compound stereoisomers.

Experimental Protocols

Proposed Synthesis of meso-2,3-Difluorobutane

A direct, stereoselective synthesis of meso-2,3-difluorobutane can be challenging. A plausible synthetic route involves the stereospecific difluorination of a suitable precursor, such as cis-2-butene, or the chemical modification of a closely related, stereochemically defined molecule. The following protocol is adapted from the synthesis of meso-2,3-difluoro-1,4-butanediol.

Step 1: Epoxidation of cis-2-Butene

cis-2-Butene is treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (B109758) (DCM) to yield cis-2,3-epoxybutane (B155849). The stereochemistry of the starting alkene is retained in the epoxide.

Step 2: Ring-Opening of the Epoxide with a Fluoride (B91410) Source

The resulting cis-2,3-epoxybutane is subjected to ring-opening with a fluoride source. A common reagent for this transformation is a mixture of potassium hydrogen fluoride (KHF₂) and a phase-transfer catalyst in a polar aprotic solvent. This reaction proceeds via an SN2 mechanism, leading to the formation of the threo-fluorohydrin.

Step 3: Conversion of the Hydroxyl Group to Fluoride

The hydroxyl group of the fluorohydrin is then converted to a fluoride. This can be achieved using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This step proceeds with inversion of configuration at the carbon bearing the hydroxyl group, resulting in the formation of the meso-2,3-difluorobutane.

Alternative Step 4: Deoxygenation of meso-2,3-Difluorobutane-1,4-diol

An alternative approach starts with the synthesized meso-2,3-difluoro-1,4-butanediol. The two primary hydroxyl groups can be removed through a deoxygenation reaction. A common method for the deoxygenation of vicinal diols is the Barton-McCombie deoxygenation, which involves the formation of a thiocarbonyl derivative followed by radical-induced reduction with a tin hydride.

Characterization

The synthesized products would be characterized by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for confirming the structure and stereochemistry of the product. For meso-2,3-difluorobutane, the symmetry of the molecule will result in a simplified NMR spectrum compared to its chiral counterparts.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Gas Chromatography (GC): To assess the purity of the synthesized compound.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of meso-2,3-difluorobutane is expected to be relatively simple due to the molecule's symmetry. The two methyl groups (CH₃) would be equivalent, as would the two methine protons (CHF). The methine protons would appear as a multiplet due to coupling to the adjacent fluorine and the methyl protons. The methyl protons would appear as a doublet of doublets due to coupling to the adjacent methine proton and the fluorine atom.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum would show a single resonance for the two equivalent fluorine atoms. This resonance would be split into a multiplet due to coupling with the vicinal methine proton and the protons of the methyl group.

Conclusion

The stereoisomerism of meso-2,3-difluorobutane presents a fascinating case study in the interplay of molecular symmetry, chirality, and conformational preferences. While the synthesis and experimental characterization of this specific molecule are not widely documented, established synthetic methodologies and computational studies provide a solid framework for its preparation and for understanding its behavior at a molecular level. For researchers in drug discovery and materials science, a thorough grasp of these principles is invaluable for the design of novel fluorinated molecules with tailored properties.

References

- 1. This compound | C4H8F2 | CID 12732614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S,3S)-2,3-difluorobutane | C4H8F2 | CID 122223034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R,3R)-2,3-difluorobutane | C4H8F2 | CID 23236146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. southampton.ac.uk [southampton.ac.uk]

- 5. BJOC - The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives [beilstein-journals.org]

Conformational Landscape of 2,3-Difluorobutane Diastereomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into organic molecules is a powerful strategy in medicinal chemistry and materials science to modulate physicochemical and biological properties. A key aspect of this modulation is the control of molecular conformation. The vicinal difluoroalkane motif, in particular, has been explored for its potential to influence the torsional preferences of acyclic carbon chains. This technical guide provides an in-depth analysis of the conformational preferences of the diastereomers of 2,3-difluorobutane—(2R,3S)-meso and (2R,3R)/(2S,3S)-racemic—synthesizing data from nuclear magnetic resonance (NMR) spectroscopy and density functional theory (DFT) calculations. Understanding the complex interplay of steric, electrostatic, and hyperconjugative effects in this seemingly simple system offers valuable insights for the rational design of molecules with specific conformational constraints.

Core Concepts in Conformational Analysis

The rotation around the central C2-C3 bond in this compound gives rise to various staggered and eclipsed conformations. The relative stability of these conformers is determined by a combination of factors:

-

Steric Hindrance: Repulsive interactions between bulky groups (methyl groups in this case).

-

Electrostatic Interactions: Repulsion between electronegative fluorine atoms.

-

Hyperconjugation: Stabilizing interactions involving the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital (e.g., σC-H → σ*C-F). This is often invoked to explain the "gauche effect," where a gauche arrangement of electronegative substituents is favored over the anti-periplanar conformation.

In this compound, these effects are of similar magnitude and can be opposing, leading to conformational preferences that are not always intuitive.[1][2]

Data Presentation: Quantitative Conformational Analysis

The following tables summarize the calculated relative free energies, population percentages, and key dihedral angles for the staggered conformers of (2R,3S)-meso and (2R,3R)-2,3-difluorobutane in a vacuum, based on DFT calculations at the M05-2X/6-311+G(d,p) level of theory.

Table 1: Conformational Analysis of (2R,3S)-meso-2,3-Difluorobutane

| Conformer | Relative Free Energy (kcal/mol) | Population (%) | F-C-C-F Dihedral Angle (°) | Me-C-C-Me Dihedral Angle (°) |

| AA | 0.00 | 45.9 | 175.3 | 180.0 |

| G+G- | 0.13 | 29.8 | -68.8 | 62.8 |

| G-G+ | 0.13 | 24.3 | 68.8 | -62.8 |

AA denotes anti-periplanar arrangement of both fluorine and methyl groups. G+G- denotes a gauche relationship between the methyl groups and a gauche relationship between the fluorine atoms.

Table 2: Conformational Analysis of (2R,3R)-2,3-Difluorobutane

| Conformer | Relative Free Energy (kcal/mol) | Population (%) | F-C-C-F Dihedral Angle (°) | Me-C-C-Me Dihedral Angle (°) |

| AG | 0.00 | 49.5 | 67.9 | 172.8 |

| GA | 0.09 | 34.6 | 176.3 | 63.2 |

| GG | 0.61 | 15.9 | -64.8 | 61.3 |

AG denotes an anti-periplanar arrangement of methyl groups and a gauche arrangement of fluorine atoms. GA denotes a gauche arrangement of methyl groups and an anti-periplanar arrangement of fluorine atoms. GG denotes a gauche arrangement of both methyl and fluorine groups.

Table 3: Calculated Vicinal Coupling Constants (Hz) for (2R,3S)-meso-2,3-Difluorobutane

| Coupling | AA Conformer | G+G- Conformer | G-G+ Conformer | Population-Weighted Average |

| ³JHH | 11.8 | 2.1 | 2.1 | 5.9 |

| ³JHF | -8.9 | 19.5 | 1.8 | 4.8 |

Table 4: Calculated Vicinal Coupling Constants (Hz) for (2R,3R)-2,3-Difluorobutane

| Coupling | AG Conformer | GA Conformer | GG Conformer | Population-Weighted Average |

| ³JHH | 3.9 | 10.9 | 2.4 | 5.9 |

| ³JHF (F-C2-C3-H) | 28.5 | -8.1 | 2.1 | 12.3 |

| ³JHF (H-C2-C3-F) | 3.5 | 18.2 | 27.5 | 11.7 |

Experimental and Computational Protocols

Computational Methodology

The conformational landscape of the this compound diastereomers was explored using Density Functional Theory (DFT).

References

Gauche effect in vicinal difluorides like 2,3-difluorobutane

An In-depth Technical Guide to the Gauche Effect in Vicinal Difluorides: The Case of 2,3-Difluorobutane

Introduction

In the study of conformational isomerism, the Gauche effect describes the phenomenon where a gauche conformation (a torsion angle of approximately 60°) is energetically more stable than the anti conformation (180°).[1] This is counterintuitive to classical steric considerations, which would predict that bulky or electronegative substituents prefer to be as far apart as possible in the anti-conformation to minimize repulsive forces.[2] The effect is most pronounced for vicinal systems (X-C-C-Y) where X and Y are highly electronegative substituents, with 1,2-difluoroethane (B1293797) being the canonical example.[3]

Two primary theoretical models are used to explain the Gauche effect:

-

Hyperconjugation: This model, widely considered the principal cause, posits a stabilizing interaction between the sigma (σ) bonding orbital of a C-H bond and the sigma-star (σ*) antibonding orbital of the adjacent C-F bond.[1][3] This donation of electron density is maximized when the orbitals are anti-periplanar (180° apart), a condition which is met in the gauche conformer between a C-H and a C-F bond, but not between the two C-F bonds in the anti conformer.[4]

-

Bent Bonds: This model suggests that due to the high electronegativity of fluorine, the C-F bonds have increased p-orbital character. This leads to a buildup of electron density that can be better accommodated in a gauche arrangement, partially compensating for reduced orbital overlap by forming a "bent bond".[1][3]

While the Gauche effect is well-established in 1,2-difluoroethane, its application to more complex systems like this compound is not as straightforward. For this compound, a complex interplay of the fluorine gauche effect, steric hindrance from the methyl groups, and other stereoelectronic interactions determines the conformational landscape.[5][6] A comprehensive analysis reveals that simple intuition is often insufficient, and the relative stability of conformers depends on a delicate balance of these competing effects.[7] This guide provides a technical overview of the conformational analysis of this compound's diastereomers, supported by quantitative data, experimental protocols, and conceptual diagrams.

Conformational Analysis of this compound Diastereomers

This compound exists as two diastereomers: threo and erythro. The conformational preferences of these isomers are analyzed by considering the staggered rotamers around the central C2-C3 bond. The notation used describes the dihedral angles of the methyl groups first, followed by the fluorine atoms (A = anti, 180°; G = gauche, ±60°).

threo-2,3-Difluorobutane

For the threo isomer, the staggered conformations are AG(T), GG(T), and GA(T). Based on the simple gauche effect, the AG(T) conformer, which places the two fluorine atoms gauche and the two larger methyl groups anti, would be predicted to be the most stable.

erythro-2,3-Difluorobutane

For the erythro isomer, the staggered conformations are AA(E), GG(E), and GG'(E). Here, the AA(E) conformer places both the methyl groups and the fluorine atoms in an anti arrangement, which would typically be favored to minimize steric repulsion. However, this arrangement precludes the stabilizing F-F gauche interaction. The GG(E) conformer allows for the F-F gauche interaction but introduces a gauche interaction between the methyl groups, a classic destabilizing steric interaction seen in butane.[2]

The following diagrams illustrate the key conformational relationships for the threo and erythro isomers.

Quantitative Conformational Data

Computational studies, primarily using Density Functional Theory (DFT), have provided detailed quantitative insights into the energies and geometries of this compound conformers. The choice of computational method and the inclusion of solvent effects are critical for accurate predictions.[5][7]

Table 1: Calculated Relative Energies and Populations of this compound Conformers Energies calculated at the M05-2X/6-311+G(d,p) level of theory. Data sourced from computational studies.[7]

| Diastereomer | Conformer | Relative Gibbs Free Energy (ΔG, kcal/mol) in Vacuum | Population (%) in Vacuum | Relative Gibbs Free Energy (ΔG, kcal/mol) in Water (SMD) | Population (%) in Water |

| threo | AG(T) | 0.00 | 54 | 0.00 | 48 |

| GG(T) | 0.17 | 31 | 0.08 | 36 | |

| GA(T) | 0.63 | 15 | 0.61 | 16 | |

| erythro | AA(E) | 0.28 | 29 | 0.00 | 49 |

| GG(E) | 0.00 | 71 | 0.17 | 51 |

Table 2: Key Dihedral Angles of this compound Conformers Angles calculated at the M05-2X/6-311+G(d,p) level of theory in vacuum. Data sourced from computational studies.[7]

| Diastereomer | Conformer | Me-C-C-Me Dihedral Angle (°) | F-C-C-F Dihedral Angle (°) |

| threo | AG(T) | 171.1 | 64.1 |

| GG(T) | 61.6 | 63.8 | |

| GA(T) | 61.1 | 176.4 | |

| erythro | AA(E) | 180.0 | 180.0 |

| GG(E) | 63.8 | 63.8 |

These tables highlight that for the threo isomer, the AG(T) conformer is indeed the most stable, consistent with the gauche effect stabilizing the F-F interaction while minimizing steric clash between methyl groups.[7] For the erythro isomer, the situation is more nuanced. In vacuum, the GG(E) conformer, which benefits from the F-F gauche interaction despite methyl-methyl steric repulsion, is the most stable. However, in a polar solvent like water, the more polar AA(E) conformer becomes the most stable, demonstrating the significant influence of the solvent environment on conformational preference.[3][5]

Experimental and Computational Protocols

The conformational preferences of this compound are investigated using a combination of experimental spectroscopy and computational chemistry.

Experimental Protocols

-

NMR Spectroscopy:

-

Objective: To determine the population of different conformers in solution by measuring time-averaged NMR parameters.

-

Methodology: High-resolution ¹H and ¹⁹F NMR spectra are recorded for the sample dissolved in a suitable solvent (e.g., CDCl₃). Vicinal coupling constants (³J_HH and ³J_HF) are measured from the spectra.[8][9] These experimental coupling constants are a Boltzmann-weighted average of the coupling constants for each individual conformer.

-

Analysis: The relationship between dihedral angle (φ) and the vicinal coupling constant (J) is described by the Karplus equation: J = A cos²(φ) + B cos(φ) + C. By calculating the theoretical J-couplings for each computationally optimized conformer, the experimental data can be used to validate the calculated conformer populations.[10]

-

-

Gas-Phase Electron Diffraction:

-

Objective: To determine the molecular structure and conformational composition in the gas phase.

-

Methodology: A beam of high-energy electrons is diffracted by the gaseous molecules. The resulting diffraction pattern is recorded. This pattern is a function of the internuclear distances in the molecule.

-

Analysis: The experimental diffraction data is fitted to a theoretical model that assumes a mixture of possible conformers. The fitting process refines the geometries and the relative abundances (populations) of the conformers that best reproduce the experimental pattern.[11]

-

Computational Protocol

The following workflow outlines a typical computational approach to analyzing the conformational landscape of this compound.

Theoretical Models and Implications

The primary stabilizing force of the gauche effect is the hyperconjugative interaction between a filled σ_CH bonding orbital and an empty σ*_CF antibonding orbital. This interaction requires an anti-periplanar arrangement of the participating bonds.

Implications for Researchers and Drug Development

The study of this compound provides a critical lesson: the gauche effect is not an absolute conformational lock. While vicinal difluorination can influence chain conformation, its effects are modulated by steric demands and the polarity of the environment.[5][12] This finding is crucial for medicinal chemists and drug designers who seek to use fluorine substitution as a strategy for conformational control.[13][14]

-

Acyclic Conformational Control: Introducing a vicinal difluoride motif into a flexible alkyl chain does not guarantee a "bent" or "linear" conformation in the way that might be naively predicted.[5][7] The subtle energy differences between conformers mean that the molecule will likely exist as a dynamic equilibrium of several shapes.

-

Bioisosterism: The threo-difluoroalkane motif can be a good conformational mimic for an E-alkene, as both favor an extended zigzag carbon chain.[15] This has applications in replacing metabolically labile double bonds in drug candidates.

-

Predictive Modeling: The sensitivity of the conformational equilibrium to the solvent highlights the necessity of using high-level computational models that include solvation effects when designing fluorinated molecules. Relying on gas-phase calculations or simple steric arguments can be misleading.[8]

Conclusion

The conformational analysis of this compound reveals a complex system governed by a delicate balance of competing forces. Unlike the simple case of 1,2-difluoroethane, where the fluorine gauche effect is dominant, the presence of methyl groups introduces significant steric interactions that vie with the stabilizing hyperconjugative effects.[6] The result is a set of conformers with small energy differences, whose relative populations are highly sensitive to the diastereomeric configuration and the polarity of the solvent. For researchers in materials science and drug development, this serves as a key case study, demonstrating that while the gauche effect is a powerful tool for molecular design, its application in substituted systems requires careful and comprehensive analysis using both advanced computational and experimental methods.

References

- 1. Gauche effect - Wikipedia [en.wikipedia.org]

- 2. chemicalstatistician.wordpress.com [chemicalstatistician.wordpress.com]

- 3. Gauche_effect [chemeurope.com]

- 4. The Gauche Effect in XCH2CH2X Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A computational study of vicinal fluorination in this compound: implications for conformational control in alkane chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. southampton.ac.uk [southampton.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. diva-portal.org [diva-portal.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of erythro-2,3-Difluorobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for erythro-2,3-difluorobutane. Due to the limited availability of complete experimental spectra for this specific diastereomer, this document consolidates theoretical data from computational studies, experimental data from closely related analogs, and established spectroscopic principles to offer a detailed characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic parameters for erythro-2,3-difluorobutane. Data is derived from computational studies and extrapolated from analogous compounds where direct experimental values are unavailable.

Table 1: NMR Spectroscopic Data

| Nucleus | Calculated Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | ~4.5 | dqm | J(H-F) ≈ 48, J(H-H) ≈ 7 |

| ¹³C | ~88 (CHF), ~16 (CH₃) | - | - |

| ¹⁹F | -185 to -195 | dq | J(F-H) ≈ 48, J(F-H) ≈ 18, J(F-F) ≈ 15 |

Note: Calculated values are based on the computational study by Fox et al. (2015). Predicted multiplicities and coupling constants are based on typical values for vicinal difluoroalkanes.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 2980-2900 | C-H stretch | Medium-Strong |

| 1460-1440 | C-H bend (CH₃) | Medium |

| 1380-1360 | C-H bend (CH₃) | Medium |

| 1150-1050 | C-F stretch | Strong |

Note: These are characteristic absorption ranges for fluorinated alkanes.[1] Specific peak positions for erythro-2,3-difluorobutane are not experimentally documented in readily available literature.

Table 3: Mass Spectrometry Data

| m/z | Proposed Fragment | Notes |

| 94 | [C₄H₈F₂]⁺• | Molecular Ion (M⁺•) |

| 79 | [M - CH₃]⁺ | Loss of a methyl group |

| 74 | [M - HF]⁺• | Loss of hydrogen fluoride (B91410) |

| 51 | [C₃H₄F]⁺ | Fragmentation of the carbon backbone |

| 45 | [C₂H₄F]⁺ | Cleavage of the C2-C3 bond |

Note: Fragmentation patterns are predicted based on common pathways for small fluorinated alkanes. The relative abundances are not specified due to the lack of an experimental spectrum.

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and spectroscopic analysis of erythro-2,3-difluorobutane.

Synthesis of erythro-2,3-Difluorobutane

A plausible synthetic route to erythro-2,3-difluorobutane involves the stereospecific fluorination of a suitable precursor, such as meso-2,3-butanediol (B1221857) or cis-2,3-epoxybutane (B155849). A two-step procedure starting from the epoxide is outlined below, adapted from a similar synthesis of a difluorinated diol.[2]

Step 1: Ring-opening of cis-2,3-epoxybutane

-

To a solution of cis-2,3-epoxybutane in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or THF), add a fluoride source such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF) at room temperature.

-

Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude threo-3-fluoro-2-butanol.

Step 2: Deoxyfluorination of threo-3-fluoro-2-butanol

-

Dissolve the crude threo-3-fluoro-2-butanol in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C and add a deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST), dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the product.

-

Purify the resulting erythro-2,3-difluorobutane by fractional distillation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Prepare a solution of erythro-2,3-difluorobutane (approximately 5-10 mg) in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a standard 5 mm NMR tube.

-

Instrumentation : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR :

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the expected chemical shifts for aliphatic carbons (e.g., 0-100 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR :

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width to cover the typical range for fluoroalkanes (e.g., -150 to -250 ppm) relative to a CFCl₃ standard.

-

To observe H-F coupling, acquire a proton-coupled ¹⁹F spectrum.

-

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Infrared (IR) Spectroscopy

-

Sample Preparation : As erythro-2,3-difluorobutane is a volatile liquid, the spectrum can be obtained using a gas cell or as a neat liquid film between two salt plates (e.g., NaCl or KBr). For the neat film method, a single drop of the liquid is placed on one plate, and the second plate is carefully placed on top to create a thin film.

-

Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty salt plates or gas cell.

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing : The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of erythro-2,3-difluorobutane in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrumentation : Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions :

-

Column : Use a non-polar or medium-polarity capillary column suitable for the separation of volatile organic compounds (e.g., a DB-5ms or equivalent).

-

Injector : Use a split/splitless injector, typically in split mode to avoid overloading the column. Set the injector temperature to ensure rapid volatilization of the sample (e.g., 250 °C).

-

Oven Program : Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of the analyte from any impurities.

-

Carrier Gas : Use high-purity helium at a constant flow rate.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer : Set to scan a mass range appropriate for the expected fragments (e.g., m/z 30-150).

-

Detector : An electron multiplier or similar detector.

-

-

Data Analysis : Identify the peak corresponding to erythro-2,3-difluorobutane in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Visualizations

Experimental Workflow

Caption: Synthetic and analytical workflow for erythro-2,3-difluorobutane.

Conformational Analysis Logic

The conformational preference of erythro-2,3-difluorobutane is influenced by a balance of steric and electronic effects. The gauche effect, which favors a gauche arrangement of vicinal fluorine atoms, is a key factor.

Caption: Factors influencing the conformational equilibrium of erythro-2,3-difluorobutane.

References

Unraveling the Conformational Stability of 2,3-Difluorobutane: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the computational analysis of 2,3-difluorobutane's conformational stability, a topic of significant interest in the field of medicinal chemistry and drug development. The introduction of fluorine atoms into organic molecules can profoundly influence their conformational preferences, which in turn dictates their biological activity and physicochemical properties. Understanding these conformational nuances is paramount for the rational design of novel therapeutics. This document provides a comprehensive overview of the computational methodologies employed to study the diastereomers of this compound, presents key quantitative data in a structured format, and offers visual representations of the underlying chemical principles and workflows.

Core Findings: A Complex Interplay of Forces

Computational studies on the threo and erythro diastereomers of this compound reveal a complex interplay of steric, electrostatic, and hyperconjugative effects that govern their conformational landscapes.[1][2] Unlike the well-understood gauche preference in 1,2-difluoroethane, the conformational energetics of this compound are not governed by a single dominant effect.[1][2] The presence of methyl groups introduces additional steric considerations that compete with the stereoelectronic effects of the fluorine atoms.

Density Functional Theory (DFT) calculations have been instrumental in elucidating the subtle energy differences between the various staggered conformers.[1][2] These studies highlight that the relative stabilities of the anti and gauche forms are highly dependent on the diastereomer and the computational environment (in vacuum vs. in solution).[1][3]

Data Presentation: Conformational Energetics and Geometries

The following tables summarize the key quantitative data from computational studies on the staggered conformers of threo- and erythro-2,3-difluorobutane. The conformers are designated by the dihedral angles of the two methyl groups (Me-C-C-Me) and the two fluorine atoms (F-C-C-F), where 'A' denotes anti (approximately 180°) and 'G' denotes gauche (approximately ±60°).

Table 1: Calculated Relative Energies and Key Dihedral Angles of threo-2,3-Difluorobutane Conformers

| Conformer | Me-C-C-Me Dihedral Angle (°) | F-C-C-F Dihedral Angle (°) | Relative Energy (kcal/mol) |

| GG | 65.8 | 64.9 | 0.23 |

| GA | 171.3 | 64.1 | 0.25 |

| AG | 63.8 | 172.9 | 0.00 |

Note: Relative energies are calculated at the M05-2X/6-311+G(d,p) level of theory in vacuum. The AG conformer is the global minimum for the threo isomer.[3]

Table 2: Calculated Relative Energies and Key Dihedral Angles of erythro-2,3-Difluorobutane Conformers

| Conformer | Me-C-C-Me Dihedral Angle (°) | F-C-C-F Dihedral Angle (°) | Relative Energy (kcal/mol) |

| GG | 61.3 | 68.1 | 0.85 |

| GA | 176.5 | 63.2 | 0.93 |

| AA | 172.8 | 170.8 | 0.00 |

Note: Relative energies are calculated at the M05-2X/6-311+G(d,p) level of theory in vacuum. The AA conformer is the global minimum for the erythro isomer.[3]

Experimental and Computational Protocols

The following protocol outlines a typical computational workflow for the conformational analysis of this compound, based on methodologies reported in the literature.[2][3]

Protocol: DFT-Based Conformational Analysis of this compound

-

Initial Structure Generation:

-

Construct the 3D structures of the threo and erythro diastereomers of this compound using a molecular builder.

-

Systematically generate initial guess geometries for all possible staggered conformers (GG, GA, AG for threo; GG, GA, AA for erythro) by rotating around the central C2-C3 bond.

-

-

Geometry Optimization:

-

Perform geometry optimization for each conformer using Density Functional Theory (DFT).

-

Software: Gaussian 09 or a similar quantum chemistry package.

-

Functional: M05-2X.

-

Basis Set: 6-311+G(d,p).

-

The Opt keyword is used to request a geometry optimization to a local minimum on the potential energy surface.

-

-

Frequency Analysis:

-

Perform a vibrational frequency calculation for each optimized structure at the same level of theory (M05-2X/6-311+G(d,p)).

-

The Freq keyword is used for this purpose.

-

Confirm that each optimized structure is a true minimum by ensuring the absence of imaginary frequencies. The output of this calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

-

Energy Calculation and Analysis:

-

Extract the electronic energies (with ZPVE correction) for each stable conformer.

-

Calculate the relative energies of the conformers for each diastereomer, setting the energy of the most stable conformer to 0 kcal/mol.

-

Analyze the key dihedral angles (Me-C-C-Me and F-C-C-F) and bond lengths of the optimized geometries.

-

-

Solvation Effects (Optional):

-

To model the influence of a solvent, repeat the geometry optimization and frequency calculations using a continuum solvation model, such as the Solvation Model based on Density (SMD). Specify the desired solvent (e.g., water, chloroform) in the input file.

-

Visualizing Conformational Relationships and Workflows

Diagram 1: Conformational Isomers of threo-2,3-Difluorobutane

Caption: Relationship between the staggered conformers of threo-2,3-difluorobutane.

Diagram 2: Computational Chemistry Workflow for Conformational Analysis

Caption: A generalized workflow for computational conformational analysis.

References

Quantum Chemical Calculations for 2,3-Difluorobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational landscape of 2,3-difluorobutane, leveraging quantum chemical calculations. The conformational preferences of fluorinated alkanes are of significant interest in medicinal chemistry and materials science for the rational design of molecules with specific three-dimensional structures and properties. This document summarizes key findings from computational and experimental studies, offering a detailed look at the underlying stereoelectronic interactions that govern the geometry of this compound's diastereomers.

Introduction: The Complexity of Fluorine Conformational Effects

The introduction of fluorine into organic molecules can dramatically influence their conformation, reactivity, and physicochemical properties. While the "gauche effect" is a well-established principle for 1,2-difluoroethane (B1293797), where the gauche conformer is favored over the anti, the situation is more complex in larger, substituted alkanes like this compound.[1][2][3] A comprehensive analysis reveals a subtle interplay of several, often competing, stereoelectronic effects.[1][2]

This guide focuses on the conformational analysis of the erythro (meso) and threo (chiral) diastereomers of this compound. Understanding the factors that determine the relative stability of their various staggered conformations is crucial for predicting and controlling the shape of fluorinated molecular scaffolds.

Theoretical and Experimental Methodologies

A combined approach of quantum chemical calculations and Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the conformational preferences of this compound.[1][2]

Computational Protocol: Density Functional Theory (DFT)

The computational analysis of this compound's conformers is primarily based on Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.

Workflow for Computational Analysis:

Figure 1: A generalized workflow for the computational analysis of this compound conformers.

Key Computational Parameters:

-

Level of Theory: Density Functional Theory (DFT) with the M06-2X functional.[4] This functional is well-suited for studying non-covalent interactions, which are crucial in conformational analysis.

-

Basis Set: 6-311+G(d,p), a triple-zeta basis set with diffuse and polarization functions, providing a good balance between accuracy and computational cost.[4]

-

Solvation Model: The effect of the solvent environment is often incorporated using a continuum solvation model, such as the SMD (Solvation Model based on Density) model.[5]

Experimental Protocol: NMR Spectroscopy

NMR spectroscopy provides experimental validation for the computationally predicted conformational populations.

Methodology:

-

Sample Preparation: The diastereomers of this compound are synthesized and purified.

-

NMR Data Acquisition: High-resolution ¹H and ¹⁹F NMR spectra are recorded in various solvents to probe the influence of the medium on the conformational equilibrium.

-

Coupling Constant Analysis: The vicinal coupling constants (³JHH and ³JHF) are extracted from the spectra. These coupling constants are sensitive to the dihedral angles between the coupled nuclei.

-

Karplus Relationship: The experimentally determined coupling constants are related to the dihedral angles using Karplus-type equations.

-

Population Averaging: The observed coupling constants represent a population-weighted average of the coupling constants for each conformer. By combining the experimental data with the computationally predicted geometries and coupling constants for each conformer, the relative populations of the conformers in solution can be determined.

Conformational Analysis of this compound Diastereomers

The conformational analysis of this compound revolves around the rotation about the central C2-C3 bond, leading to three staggered conformations for each diastereomer. The notation used describes the relative positions of the two methyl groups and the two fluorine atoms (A = anti, G = gauche).

Threo-2,3-difluorobutane

The threo diastereomer exists as a pair of enantiomers, (2R,3R) and (2S,3S). The three staggered conformations are denoted as AG(T), GA(T), and GG(T).

Figure 2: The three staggered conformers of threo-2,3-difluorobutane.

Table 1: Calculated Relative Energies and Populations of threo-2,3-difluorobutane Conformers (in vacuum)

| Conformer | ΔE (kcal/mol) | ΔG (kcal/mol) | Population (%) | F-C-C-F Dihedral Angle (°) |

| AG(T) | 0.00 | 0.00 | 58.7 | 65.1 |

| GA(T) | 0.38 | 0.28 | 31.8 | 178.9 |

| GG(T) | 1.25 | 1.13 | 9.5 | 63.8 |

Data adapted from computational studies.[4]

For the threo isomer, the AG(T) conformation, with the fluorine atoms in a gauche relationship, is the most stable.[4] This is in line with the expected gauche effect. However, the GA(T) conformer, where the fluorines are anti-periplanar, is surprisingly close in energy.[4]

Erythro-2,3-difluorobutane

The erythro diastereomer is a meso compound. Its three staggered conformations are denoted as AA(E), G⁻G⁺(E), and G⁺G⁻(E), with the latter two being enantiomeric and therefore isoenergetic.

Figure 3: The three staggered conformers of erythro-2,3-difluorobutane.

Table 2: Calculated Relative Energies and Populations of erythro-2,3-difluorobutane Conformers (in vacuum)

| Conformer | ΔE (kcal/mol) | ΔG (kcal/mol) | Population (%) | F-C-C-F Dihedral Angle (°) |

| AA(E) | 0.00 | 0.00 | 100.0 | 180.0 |

| G⁻G⁺(E) / G⁺G⁻(E) | 2.50 | 2.35 | ~0.0 | 66.2 |

Data adapted from computational studies.[4]

In stark contrast to the threo isomer and 1,2-difluoroethane, the AA(E) conformation of the erythro isomer, with the fluorine atoms in an anti-arrangement, is overwhelmingly the most stable.[4] The gauche conformations are significantly higher in energy.

Discussion: The Interplay of Stereoelectronic Effects

The conformational preferences in this compound cannot be explained by the gauche effect alone. A deeper analysis using Natural Bond Orbital (NBO) theory reveals a complex interplay of hyperconjugative and steric interactions.

-

Hyperconjugation: The gauche preference in 1,2-difluoroethane is attributed to stabilizing σ(C-H) → σ*(C-F) hyperconjugative interactions.[3] While these interactions are present in this compound, their influence is modulated by other factors.

-

Steric Repulsion: The presence of methyl groups introduces significant steric strain. In the erythro isomer, the gauche conformations suffer from severe steric clashes between the methyl groups and the fluorine atoms, destabilizing them to a great extent.

-

Pauli Repulsion: Repulsion between the electron clouds of the fluorine lone pairs also plays a role, particularly in conformations where these atoms are brought into close proximity.

The unexpected stability of the GA(T) conformer in the threo isomer highlights that the energetic landscape is a delicate balance of these competing effects.[1][2]

Conclusion and Implications for Drug Development

The quantum chemical analysis of this compound reveals a nuanced conformational behavior that is highly dependent on the molecule's stereochemistry. The simple intuitive rules derived from 1,2-difluoroethane do not directly translate to this more complex system.

For researchers in drug development and materials science, these findings have significant implications:

-

Conformational Control: The vicinal difluoride motif can be used to enforce specific conformations, but the outcome is diastereomer-dependent. The threo isomer can be used to favor a more extended, linear conformation, while the erythro isomer will strongly prefer a bent geometry.

-

Rational Design: A thorough computational analysis is essential for accurately predicting the conformational preferences of fluorinated molecules. This understanding can guide the design of ligands with pre-organized geometries to enhance binding affinity and selectivity for biological targets.

-

Property Tuning: The dipole moment and other physicochemical properties are directly linked to the dominant conformation. By selecting the appropriate diastereomer, these properties can be fine-tuned.

References

- 1. A computational study of vicinal fluorination in this compound: implications for conformational control in alkane chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. southampton.ac.uk [southampton.ac.uk]

- 3. Figure 3 from A computational study of vicinal fluorination in this compound: implications for conformational control in alkane chains. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Thermodynamic Properties of 2,3-Difluorobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermodynamic properties of 2,3-difluorobutane. Due to a notable scarcity of experimental data for this compound, this document primarily relies on computationally derived values and outlines the standard experimental protocols that would be employed for their determination. The guide includes a detailed analysis of the conformational energies of the diastereomers of this compound, as reported in the literature. Furthermore, it presents standardized methodologies for the experimental measurement of key thermodynamic parameters such as enthalpy of formation, heat capacity, and vapor pressure. This document aims to be a valuable resource for researchers in the fields of physical chemistry, materials science, and drug development by consolidating the available theoretical knowledge and providing a roadmap for future experimental investigations.

Introduction

This compound (C4H8F2) is a fluorinated hydrocarbon of interest in various fields, including as a potential refrigerant, solvent, or as a structural motif in medicinal chemistry. The introduction of fluorine atoms into a hydrocarbon backbone can significantly alter its physical and chemical properties, including its conformational preferences and intermolecular interactions. A thorough understanding of the thermodynamic properties of this compound is crucial for its application and for the prediction of its behavior in chemical and biological systems.

This guide summarizes the known physical properties and the computationally determined thermodynamic conformational energies of the diastereomers of this compound. In the absence of direct experimental thermodynamic data, this document also provides detailed theoretical experimental protocols for the determination of its enthalpy of formation, heat capacity, and vapor pressure.

Physical Properties

The basic physical properties of this compound are summarized in the table below. It is important to note that this compound exists as three stereoisomers: (2R,3R)-2,3-difluorobutane, (2S,3S)-2,3-difluorobutane (which are enantiomers and form the threo diastereomer), and meso-2,3-difluorobutane (the erythro diastereomer). The properties listed are generally for the mixture of isomers unless otherwise specified.

| Property | Value | Source |

| Molecular Formula | C4H8F2 | PubChem[1][2][3] |

| Molecular Weight | 94.10 g/mol | PubChem[1][2][3] |

| CAS Number | 666-21-7 | PubChem[3] |

Computationally Determined Thermodynamic Properties

To date, a comprehensive experimental study of the thermodynamic properties of this compound has not been published. However, computational studies have provided valuable insights into the conformational energetics of its diastereomers. A key study by Linclau and co-workers performed a detailed conformational analysis using density functional theory (DFT).[4][5]

The following tables summarize the calculated relative energies of the stable conformers of the erythro (meso) and threo diastereomers of this compound in the gas phase.

Table 1: Calculated Relative Energies of erythro-2,3-Difluorobutane Conformers (Gas Phase)

| Conformer | Relative Energy (kcal/mol) |

| gauche (g+) | 0.00 |

| gauche (g-) | 0.00 |

| anti | 0.10 |

Data sourced from a computational study by O'Hagan and co-workers.[6]

Table 2: Calculated Relative Energies of threo-2,3-Difluorobutane Conformers (Gas Phase)

| Conformer | Relative Energy (kcal/mol) |

| anti | 0.00 |

| gauche | 0.20 |

Data sourced from a computational study by O'Hagan and co-workers.[6]

These computational results highlight the small energy differences between the conformers of both diastereomers, suggesting that this compound is a conformationally flexible molecule.[4][5]

Theoretical Experimental Protocols

This section details the standard experimental methodologies that would be used to determine the key thermodynamic properties of this compound.

Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of this compound, a volatile liquid, would be determined using oxygen bomb calorimetry.[7][8]

Experimental Protocol:

-

Sample Preparation: A precise mass of high-purity this compound (typically 0.5-1.0 g) is encapsulated in a sealed, combustible container (e.g., a polyester (B1180765) film bag or a gelatin capsule) to prevent its premature volatilization.[7] The mass of the sample and the container are accurately measured.

-

Bomb Assembly: The encapsulated sample is placed in a platinum crucible within a high-pressure stainless steel vessel, known as a "bomb". A known length of fuse wire is connected to the ignition circuit, with the wire in contact with the sample.

-

Pressurization: The bomb is sealed and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.[8]

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (to ±0.001 °C).

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat capacity of the calorimeter (the "calorimeter constant") is determined by burning a standard substance with a known heat of combustion, such as benzoic acid.[8] The heat of combustion of the this compound sample is then calculated.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the experimental heat of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO2, H2O, and HF).

Determination of Heat Capacity

The heat capacity (Cp) of liquid this compound as a function of temperature would be determined using Differential Scanning Calorimetry (DSC).[9][10][11]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is hermetically sealed in an aluminum DSC pan to prevent evaporation.[9] An identical empty pan is prepared as a reference.

-

DSC Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to provide a stable thermal atmosphere.[9]

-

Temperature Program: The DSC is programmed to perform a series of temperature scans. A typical procedure involves three measurements:

-

Baseline Scan: An initial scan is run with both the sample and reference pans empty to determine the baseline heat flow of the instrument.

-

Reference Scan: A scan is performed with a standard material of known heat capacity, such as sapphire, in the sample pan.

-

Sample Scan: The final scan is run with the this compound sample.

-

-

Data Collection: The DSC measures the differential heat flow between the sample and reference pans as they are heated at a constant rate (e.g., 10-20 °C/min) over the desired temperature range.[9]

-

Calculation of Heat Capacity: The heat capacity of the this compound sample is calculated at each temperature by comparing the heat flow to the sample with the heat flow to the sapphire standard, after correcting for the baseline. The calculation is based on the following relationship:

-

Cp(sample) = (DSC(sample) / DSC(std)) * (mass(std) / mass(sample)) * Cp(std) where DSC is the differential heat flow signal.

-

Determination of Vapor Pressure